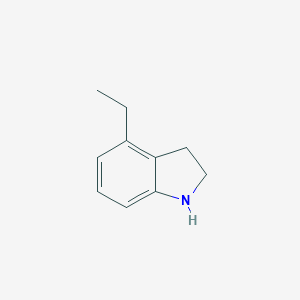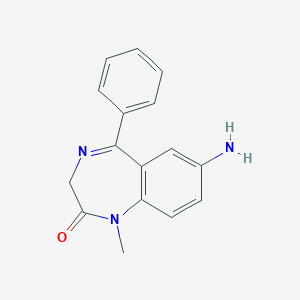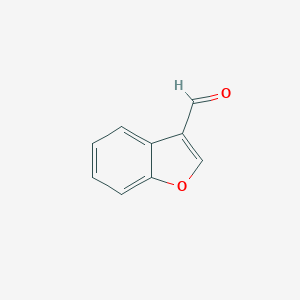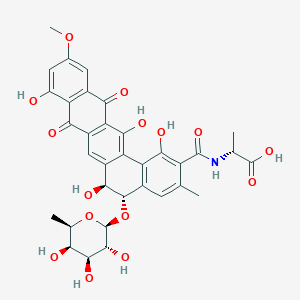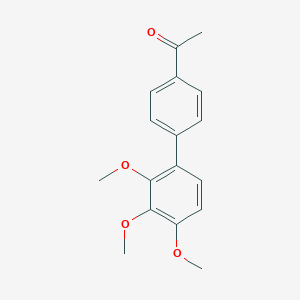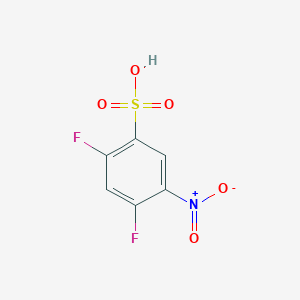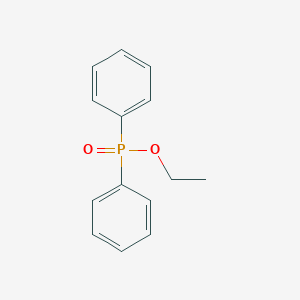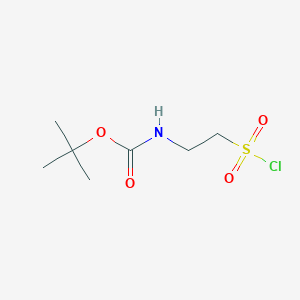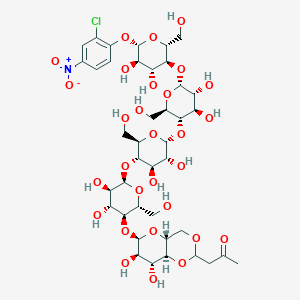
Formoxanthone A
説明
Formoxanthone A is an apoptosis-inducing compound that can significantly reduce the viability of HeLa cells at 25 μM . It may also have antibacterial and cytotoxic activities .
Synthesis Analysis
This compound is a synthetic product with potential research and development risk . It has been isolated from the roots of Cratoxylum formosum .Molecular Structure Analysis
The molecular weight of this compound is 394.42 and its formula is C23H22O6 . The structure of this compound was established on the basis of analysis of spectroscopic evidence .Chemical Reactions Analysis
This compound was isolated from the roots of Cratoxylum formosum as a result of a chemical investigation . Further details about its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 394.42 and its formula is C23H22O6 .科学的研究の応用
Antibacterial and Cytotoxic Properties
Formoxanthone A, isolated from the roots of Cratoxylum formosum, has shown promising antibacterial and cytotoxic activities. A study by Boonsri et al. (2006) identified this compound as one of the new xanthones with these potential health benefits. This research emphasizes the importance of this compound in the development of new antibacterial and anticancer therapies (Boonsri et al., 2006).
Crystal Structure Analysis
The molecular and crystal structures of this compound variants, such as Formoxanthone C, have been studied for their potential in various applications. Boonnak et al. (2015) conducted a detailed analysis of the crystal structure of Formoxanthone C, providing insights into its chemical properties and potential applications in drug design and development (Boonnak et al., 2015).
Antimalarial and Anticancer Applications
In a study by Laphookhieo et al. (2009), formoxanthone C, a compound related to this compound, demonstrated significant activity against the NCI-H187 cancer cell line and Plasmodium falciparum. This highlights its potential as an antimalarial and anticancer agent (Laphookhieo et al., 2009).
Potential in Treating Malignant Tumors
Recent research by Kaewpiboon et al. (2022) on formoxanthone C explored its role in inhibiting malignant tumor phenotypes in human lung cancer cells. This study suggests that this compound and its derivatives could be valuable in developing new treatments for malignant tumors (Kaewpiboon et al., 2022).
Reversing Anticancer Drug Resistance
Kaewpiboon et al. (2017) also investigated formoxanthone C's ability to reverse multidrug resistance in lung cancer cells. This study contributes to understanding how this compound could be used to enhance the effectiveness of existing cancer treatments (Kaewpiboon et al., 2017).
将来の方向性
While Formoxanthone A has shown potential in inducing apoptosis and having antibacterial and cytotoxic activities , more comprehensive molecular investigations are required to establish its anticancer potential. Further studies are needed to elucidate this compound’s pharmacokinetics and toxicity profiles to continue its progression through the drug development pipeline .
特性
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOUIWWNNDURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869880-32-0 | |
| Record name | Formoxanthone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FORMOXANTHONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV38JQN4MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

